N-(3-bromophenyl)-2-chloropropanamide N-(3-bromophenyl)-2-chloropropanamide
Brand Name: Vulcanchem
CAS No.: 882323-12-8
VCID: VC7269556
InChI: InChI=1S/C9H9BrClNO/c1-6(11)9(13)12-8-4-2-3-7(10)5-8/h2-6H,1H3,(H,12,13)
SMILES: CC(C(=O)NC1=CC(=CC=C1)Br)Cl
Molecular Formula: C9H9BrClNO
Molecular Weight: 262.53

N-(3-bromophenyl)-2-chloropropanamide

CAS No.: 882323-12-8

Cat. No.: VC7269556

Molecular Formula: C9H9BrClNO

Molecular Weight: 262.53

* For research use only. Not for human or veterinary use.

N-(3-bromophenyl)-2-chloropropanamide - 882323-12-8

Specification

CAS No. 882323-12-8
Molecular Formula C9H9BrClNO
Molecular Weight 262.53
IUPAC Name N-(3-bromophenyl)-2-chloropropanamide
Standard InChI InChI=1S/C9H9BrClNO/c1-6(11)9(13)12-8-4-2-3-7(10)5-8/h2-6H,1H3,(H,12,13)
Standard InChI Key TVSIMKBSWDSNNG-UHFFFAOYSA-N
SMILES CC(C(=O)NC1=CC(=CC=C1)Br)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(3-Bromophenyl)-2-chloropropanamide consists of a phenyl ring substituted with a bromine atom at the meta-position (C3) and an amide functional group at the nitrogen. The amide side chain comprises a propanamide backbone with a chlorine atom at the β-carbon (C2). The SMILES notation for this structure is ClC(C(=O)Nc1cccc(Br)c1)C, reflecting the spatial arrangement of substituents .

Computed and Experimental Properties

Table 1 summarizes the compound’s key physicochemical properties derived from experimental and computational analyses.

Table 1: Physicochemical Properties of N-(3-Bromophenyl)-2-chloropropanamide

PropertyValueSource
Molecular FormulaC₉H₉BrClNO
Molecular Weight262.53 g/mol
Physical StateSolid (specific form unknown)
Melting PointNot reported
Boiling PointNot reported
SolubilityNot reported
LogP (Partition Coefficient)Not reported
Vapor PressureNot reported

The absence of critical data, such as melting/boiling points and solubility, underscores the need for further experimental characterization.

Synthesis and Manufacturing

Challenges in Synthesis

The electron-withdrawing nature of the bromine and chlorine substituents may impede nucleophilic attack during amide bond formation, necessitating optimized reaction conditions (e.g., elevated temperatures or catalytic systems).

Hazard StatementPrecautionary Measure
H315Avoid skin contact; wear protective gloves and clothing.
H319Use eye protection; rinse immediately with water for 15 minutes upon exposure.
H335Use in well-ventilated areas; employ respiratory protection if ventilation is inadequate.

First Aid Measures

  • Skin Contact: Wash thoroughly with soap and water; remove contaminated clothing .

  • Eye Exposure: Rinse cautiously with water for several minutes; seek medical attention .

  • Inhalation: Move to fresh air; administer oxygen if breathing is difficult .

Regulatory and Disposal Considerations

Waste Management

  • Dispose of contaminated materials via approved chemical waste facilities compliant with local regulations .

  • Incineration with scrubbers is recommended to neutralize halogenated byproducts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator